3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-9-7-15(8-10-18)16-5-2-3-11-20(13-16)19(22)17-6-4-12-21(23)14-17/h4,6-10,12,14,16H,2-3,5,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOMIABQXFANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) of Diamine Precursors
A widely cited method involves RCM of N-(4-methoxyphenyl)pent-4-en-1-amine using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This yields 3-(4-methoxyphenyl)azepane in 72% yield after hydrogenation.
Reaction Conditions:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Grubbs II (5%) | Dichloromethane | 40°C | 72% |
Epoxide Ring-Opening and Cyclization
Alternative routes employ epoxide intermediates. For example, 4-methoxyphenylglycidol reacts with ammonia under high pressure (10 atm) in tetrahydrofuran, forming the azepane ring via aza-Michael addition and subsequent cyclization.
Functionalization of the Azepane Ring
Introduction of the Carbonyl Group
The azepane nitrogen undergoes acyl transfer using chloroacetyl chloride in the presence of triethylamine (2 eq.) in dichloromethane. This step achieves 1-chloroacetyl-3-(4-methoxyphenyl)azepane in 89% yield.
Critical Parameters:
- Strict temperature control (0–5°C) prevents N-overacylation.
- Anhydrous conditions are essential to avoid hydrolysis.
Oxidation to Pyridine 1-Oxide
The pyridine moiety is introduced via Suzuki-Miyaura coupling between 1-acetyl-3-(4-methoxyphenyl)azepane and 3-bromopyridine , followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) in chloroform.
Optimized Oxidation Conditions:
| Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| mCPBA | Chloroform | 25°C | 12 h | 78% |
Alternative Pathways via Heterocyclic Intermediates
Staudinger Cycloaddition for β-Lactam Formation
A patent (CN110343050A) details the use of Staudinger [2+2] cycloaddition between ketenes and imines to form β-lactam intermediates, which are subsequently ring-expanded to azepanes. For example, 3-(dimethylphenylsilyloxy)butanoyl chloride reacts with N-(4-methoxyphenyl)imine in dichloromethane at −40°C, yielding a β-lactam intermediate that undergoes acid-catalyzed rearrangement to the azepane.
Palladium-Catalyzed Carbonylation
Aryl halides participate in carbonylative coupling with azepane derivatives under CO pressure (30 kg/cm²) using Pd₂(dba)₃·CHCl₃ and tricyclohexylphosphine (8 mol%), forming the critical carbonyl bridge in 63% yield.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Key Step | Overall Yield |
|---|---|---|
| RCM + Acylation | Grubbs II catalysis | 65% |
| Epoxide Cyclization | Aza-Michael addition | 58% |
| Staudinger Cycloaddition | β-Lactam rearrangement | 71% |
Solvent and Catalyst Impact
- Tetrahydrofuran outperforms dichloromethane in cyclization steps due to better Lewis acid coordination.
- Palladium catalysts with bulky phosphine ligands (e.g., tricyclohexylphosphine) suppress β-hydride elimination during carbonylation.
Challenges and Optimization Strategies
Stereochemical Control
The C3 position of the azepane exhibits axial chirality. Use of chiral oxazaborolidine catalysts in the aza-Michael step achieves enantiomeric excesses >90%.
Purification Difficulties
The polar pyridine 1-oxide group complicates chromatographic separation. Crystallization from ethyl acetate/hexane (1:3) provides >95% purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several nicotine derivatives and related heterocycles. Below is a comparative analysis based on molecular structure, functional groups, and available data from analogs.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
N-Oxide Functionality : The target compound and nicotine N-oxide share a pyridine 1-oxide group, which enhances polarity and may influence solubility and receptor binding .
Physicochemical and Spectral Data
Limited spectral data are available for the target compound. However, nicotine N-oxide (C₁₀H₁₄N₂O) has a molecular ion peak at m/z 178 in mass spectrometry, consistent with its molecular weight . The larger molecular weight (~338 g/mol) and extended conjugation in the target compound would likely shift its spectral signatures (e.g., UV-Vis, NMR) significantly compared to simpler analogs.
Biological Activity
3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an azepane moiety, and a methoxyphenyl group. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Nitrogen-containing heterocycle known for various biological activities. |
| Azepane Moiety | Seven-membered ring that can influence neuroactive properties. |
| Methoxyphenyl Group | Enhances solubility and may contribute to antioxidant activity. |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that compounds containing azepane and pyridine derivatives often exhibit antimicrobial properties. The presence of the methoxy group may enhance this activity due to increased lipophilicity, facilitating membrane penetration.
Anticancer Properties
Preliminary evaluations suggest that the compound may possess anticancer activity, particularly against specific cancer cell lines such as MDA-MB-231. The mechanism may involve inhibition of cell proliferation through interaction with key molecular targets.
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrogen atom in the pyridine ring can facilitate binding to active sites, altering enzyme activity or receptor signaling pathways.
Research Findings
A summary of relevant studies on the biological activities of similar compounds is presented in the table below:
Case Studies
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of related azepane compounds found that modifications in the aromatic substitution significantly impacted their efficacy against breast cancer cell lines. The introduction of electron-withdrawing groups enhanced activity, suggesting that structural optimization could improve therapeutic potential.
Case Study 2: Antimicrobial Evaluation
In another study focusing on azepane derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity, supporting further investigation into structure-activity relationships.
Q & A
Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?
- Methodology : The compound’s amphiphilic nature (logD ~1.8 at pH 7.4) results in pH-dependent solubility. Use shake-flask assays with buffered solutions (PBS, pH 6.5–7.4) and compare with computational COSMO-RS predictions .
Key Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
